![molecular formula C13H19NO5S B2617413 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid CAS No. 1025707-45-2](/img/structure/B2617413.png)
12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid” is a chemical with the molecular formula C13H19NO5S . It has a molecular weight of 301.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is 201°C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid:
Pharmaceutical Development
This compound is being explored for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers are particularly interested in its potential to inhibit specific enzymes or receptors involved in disease processes .
Antimicrobial Agents
Due to its structural properties, 12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid is being studied for its antimicrobial activity. It has shown promise in inhibiting the growth of certain bacteria and fungi, which could lead to the development of new antibiotics or antifungal medications .
Chemical Synthesis
This compound is also valuable in the field of chemical synthesis. Its unique spirocyclic structure can serve as a building block for the synthesis of more complex molecules. Researchers use it to develop new synthetic pathways and to create novel compounds with potential applications in various industries.
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties. These materials could have applications in electronics, coatings, and other advanced technologies .
Biochemical Research
Biochemists are exploring the use of this compound in studying enzyme mechanisms and protein interactions. Its ability to bind to specific sites on enzymes makes it a useful tool for probing the function of these biological molecules. This research can lead to a better understanding of biochemical pathways and the development of new biotechnological applications .
Environmental Science
Environmental scientists are examining the potential of this compound in pollution control and remediation. Its chemical properties may allow it to interact with and neutralize certain pollutants. This could lead to new methods for cleaning up contaminated environments and reducing the impact of industrial activities on the ecosystem .
Medicinal Chemistry
Medicinal chemists are investigating this compound for its potential to act as a lead compound in the design of new drugs. Its unique structure provides a template for the development of molecules that can target specific diseases, including cancer, neurological disorders, and infectious diseases.
Sigma-Aldrich Sigma-Aldrich BenchChem BenchChem BenchChem BenchChem : BenchChem : BenchChem
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
特性
IUPAC Name |
1-acetyl-9,12-dioxa-4-thia-1-azadispiro[4.2.48.25]tetradecane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(15)14-10(11(16)17)8-20-12(14)2-4-13(5-3-12)18-6-7-19-13/h10H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNLRQDAAQYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC12CCC3(CC2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


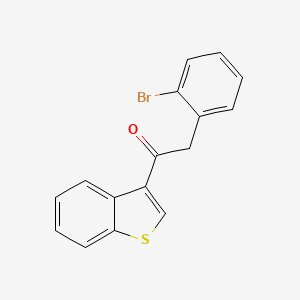

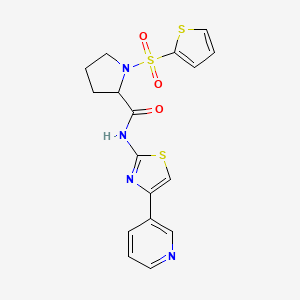
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
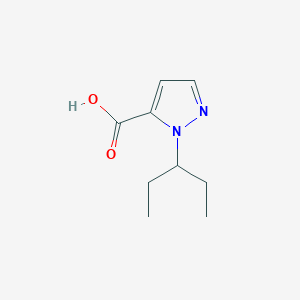
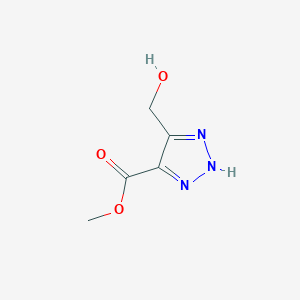
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
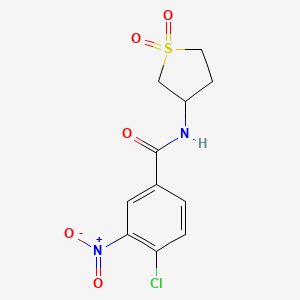
![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
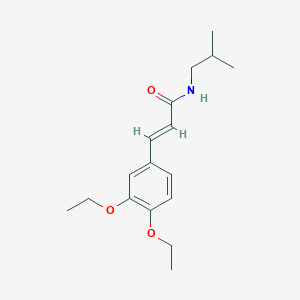
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)